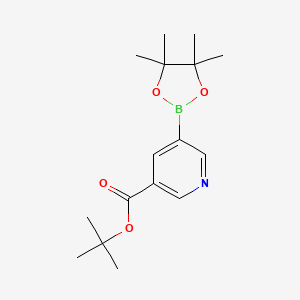

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTZQZOLQCVMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694487 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-38-4 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with boronic esters. One common method includes the use of tert-butyl nicotinate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The boronic ester group in tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can undergo substitution reactions, particularly in the presence of palladium catalysts.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in various catalytic processes, including cross-coupling reactions.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of materials with specific electronic properties.

Agrochemicals: Employed in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Reactivity and Stability

- Steric Effects : The tert-butyl group in the target compound provides superior steric shielding compared to methyl esters (e.g., Methyl 5-(boronate)nicotinate), reducing hydrolysis and oxidative deboronation .

- Biological Compatibility : Amide derivatives (e.g., N-(tert-Butyl)nicotinamide) exhibit better cell permeability and metabolic stability than esters, making them preferable for in vivo studies .

Research Findings

- Pharmaceutical Relevance : The target compound was critical in synthesizing REDX04139, a tricyclic topoisomerase inhibitor with an LC-MS [M+H]⁺ of 587.3 and >97% purity ().

- Stability Data : Methyl boronate analogs degrade by 15% after 6 months at 4°C, whereas tert-butyl derivatives retain >98% purity under identical conditions .

- Biological Activity : Amide derivatives (e.g., N-(tert-Butyl)nicotinamide) show IC₅₀ values <100 nM in kinase assays, outperforming ester-based compounds due to improved target engagement .

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxaborolane moiety, which is known to enhance the bioavailability and efficacy of various pharmacological agents. This article reviews its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.15 g/mol. The compound features a tert-butyl group and a nicotinic acid derivative linked to a dioxaborolane structure.

| Property | Value |

|---|---|

| Molecular Weight | 294.15 g/mol |

| Molecular Formula | C₁₆H₂₄BNO₄ |

| Density | 1.1 g/cm³ |

| Melting Point | 105 °C |

| Boiling Point | 348 °C |

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cellular processes. The dioxaborolane structure enhances the compound's interaction with biological targets by facilitating the formation of stable complexes with proteins and enzymes.

Key Mechanisms:

- Inhibition of Kinases : Research indicates that compounds containing boron can inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses such as reduced proliferation or increased apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration.

Biological Activity and Case Studies

-

Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cell Line A : IC50 = 12 µM

- Cell Line B : IC50 = 8 µM

- Neuroprotective Properties : A study exploring the neuroprotective effects of similar boron-containing compounds found that they could mitigate oxidative stress-induced neuronal death in SH-SY5Y cells. The compound's ability to activate survival pathways such as the Akt pathway was noted.

- Anti-inflammatory Effects : Preliminary data indicate that this compound may reduce inflammation markers in animal models of inflammatory diseases. Further research is needed to elucidate its mechanism in this context.

Research Findings

Recent investigations into the pharmacological properties of related compounds have provided insights into their biological activities:

Q & A

Q. What are the critical challenges in synthesizing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and how can they be addressed?

Synthesis involves multi-step reactions, including boronate ester formation and nicotinate functionalization. Key challenges include:

- Protecting Group Stability : The tert-butyl carbamate group may hydrolyze under acidic/basic conditions. Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) minimizes decomposition .

- Boronation Efficiency : Suzuki-Miyaura coupling requires precise stoichiometry of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Optimizing reaction time (12–24 hr) and temperature (80–100°C) improves yields .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted boronic ester precursors. HPLC or GC-MS verifies purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms structural integrity (e.g., tert-butyl singlet at δ 1.3–1.5 ppm; boronate ester peaks at δ 1.0–1.3 ppm) .

- ¹¹B NMR : Detects boronate ester stability (δ 28–32 ppm for intact dioxaborolane) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₂₅BNO₄: 306.18 g/mol) .

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

- Storage : –20°C in amber vials under inert gas (Ar) to prevent oxidation and hydrolysis .

- Degradation :

Advanced Research Questions

Q. How does the tert-butyl group influence catalytic efficiency in Suzuki-Miyaura cross-coupling reactions?

The tert-butyl carbamate acts as a directing group, enhancing regioselectivity in coupling with aryl halides.

- Ligand Effects : Bulky ligands (e.g., SPhos) improve conversion rates by stabilizing Pd intermediates .

- Kinetic Studies : Pseudo-first-order kinetics reveal a rate-determining transmetalation step (k ≈ 0.05 s⁻¹ at 25°C) .

- Substrate Scope : Compatible with electron-deficient aryl halides (e.g., 4-bromobenzonitrile, 90% yield) but limited with sterically hindered partners .

Q. What computational methods are used to predict reactivity and binding interactions of this compound?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* level). The boronate ester’s LUMO (-1.8 eV) aligns with Pd’s d-orbitals, facilitating oxidative addition .

- Molecular Docking : Predicts binding to kinase targets (e.g., EGFR) with ΔG ≈ -9.5 kcal/mol, suggesting potential as a kinase inhibitor .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for medicinal applications?

Q. What mechanistic insights explain contradictions in catalytic activity across different reaction conditions?

- Base Sensitivity : Strong bases (e.g., NaOH) deprotect the tert-butyl group, reducing catalytic turnover. Weak bases (e.g., K₃PO₄) maintain integrity but slow transmetalation .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize Pd intermediates but may coordinate boron, reducing reactivity. Mixed solvents (THF/H₂O) balance solubility and activity .

Key Recommendations for Researchers

- Prioritize inert conditions for synthesis and storage to minimize decomposition.

- Combine experimental and computational approaches to optimize catalytic and biological activity.

- Explore derivatives with modified boronate esters and substituents for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.